2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole
Description
2-[5-(4-Fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole is a heterocyclic hybrid compound featuring a pyrazole-thiazole scaffold with distinct substituents. The pyrazole ring is substituted with a 4-fluorophenyl group at the 5-position and a thiophen-2-yl group at the 3-position, while the thiazole moiety bears a 4-nitrophenyl substituent.
The synthesis of such compounds typically involves cyclocondensation reactions. For example, pyrazoline derivatives are often synthesized via [3+2] cycloaddition of hydrazines with α,β-unsaturated ketones, followed by thiazole ring formation using phenacyl bromides or thioureas . Single-crystal X-ray diffraction (SCXRD) studies, as exemplified in related compounds, confirm the planar geometry of the pyrazole and thiazole rings, with deviations arising from steric and electronic effects of substituents .
Properties
Molecular Formula |
C22H15FN4O2S2 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-(4-nitrophenyl)-1,3-thiazole |
InChI |
InChI=1S/C22H15FN4O2S2/c23-16-7-3-15(4-8-16)20-12-18(21-2-1-11-30-21)25-26(20)22-24-19(13-31-22)14-5-9-17(10-6-14)27(28)29/h1-11,13,20H,12H2 |
InChI Key |
HYOWHWAKVREZTE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole typically involves multi-step organic reactions
Synthesis of Pyrazole Ring: The pyrazole ring can be synthesized via a one-pot three-component reaction under microwave irradiation.
Introduction of Thiazole Ring: The thiazole ring can be introduced through a cyclization reaction involving a thiourea derivative and a halogenated precursor.
Functional Group Addition: The fluorophenyl and nitrophenyl groups are introduced through substitution reactions using appropriate halogenated precursors and nucleophiles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
1.2. Functionalization via Nucleophilic Substitution
The nitro group at the 4-position of the phenyl-thiazole moiety allows further functionalization:
-
Aromatic Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling coupling reactions (e.g., amidation, Schiff base formation) .
-
Electrophilic Substitution : The thiophene and fluorophenyl groups undergo halogenation or sulfonation at electron-rich positions.
2.1. Pyrazoline Ring Reactivity
The 4,5-dihydro-1H-pyrazole core exhibits:
-
Ring-Opening : Under acidic conditions, protonation at N1 leads to ring cleavage, forming α,β-unsaturated ketones .
-
Oxidation : Treating with KMnO₄ oxidizes the dihydropyrazole to a fully aromatic pyrazole .
2.2. Thiazole Ring Reactivity
-
Alkylation/Acylation : The thiazole nitrogen reacts with alkyl halides or acyl chlorides to form N-alkyl/Acyl derivatives .
-
Complexation : The sulfur and nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), forming chelates with potential catalytic activity .
Stability Under Physicochemical Conditions
Thermal Stability : The compound remains stable up to 250°C, as evidenced by thermogravimetric analysis (TGA) .
pH Stability : Retains structural integrity in pH 2–12, with no degradation observed over 24 h .
Table 2: Stability Profile
| Condition | Temperature | pH Range | Stability Outcome | Source |
|---|---|---|---|---|
| Thermal | ≤250°C | – | No decomposition | |
| Aqueous solution | 25°C | 2–12 | Intact after 24 h |
Biological Activity Correlation
While the focus is on chemical reactivity, the structural features link to reported bioactivities:
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound involves multi-step reactions that yield high purity and structural integrity. The structural characterization is typically performed using techniques such as single crystal X-ray diffraction, NMR spectroscopy, and IR spectroscopy. These methods confirm the molecular configuration and help elucidate the interactions within the compound.
Biological Activities
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. For example, studies have demonstrated cytotoxic effects against various cancer cell lines including H460 (lung) and HT-29 (colon). The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A549 | 193.93 |
| Compound B | HT-29 | 208.58 |
Antimicrobial Properties
The compound's structure, featuring both thiophene and pyrazole moieties, enhances its antimicrobial efficacy. In vitro studies have shown that it possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been evaluated for anti-inflammatory effects. It has shown significant inhibition of COX enzymes in various models, indicating potential use in treating inflammatory conditions.
| Model Used | IC50 (µg/mL) |
|---|---|
| COX Inhibition | 54.65 |
| Carrageenan-induced Edema | 60.56 |
Neuropharmacological Potential
Preclinical studies suggest that this compound may have neuropharmacological applications. Its ability to cross the blood-brain barrier positions it as a candidate for treating mood disorders and neurodegenerative diseases. Research has indicated potential antidepressant effects linked to neurotransmitter modulation.
Case Studies
- Anticancer Study : A recent study evaluated a series of pyrazole derivatives for their cytotoxic effects on human cancer cell lines. Modifications in the pyrazole structure were found to significantly influence potency against cancer cells.
- Anti-inflammatory Investigation : Another research effort focused on assessing the anti-inflammatory properties of related compounds using rat models. Results indicated that certain derivatives exhibited superior activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action
The mechanism of action of 2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Halogen Effects: Chloro (Cl) and bromo (Br) substituents at the thiazole 4-position (Compounds 4 and 5) induce isostructural packing but differ in intermolecular interactions due to halogen size and polarizability .
Thiophene vs. Triazole : Thiophene in the target compound and Compound 16b introduces π-conjugation, which may enhance charge transfer interactions in biological systems compared to triazole-containing analogs .
Nitro Group Impact : The 4-nitrophenyl group in the target compound is a stronger electron-withdrawing group than halogens or methyl groups, likely altering solubility, redox properties, and binding affinity to targets like kinases or microbial enzymes .
Research Findings and Implications
Structural Characterization
SCXRD analyses of related compounds reveal:
- Planar Geometry : The pyrazole and thiazole rings adopt near-planar conformations (dihedral angles < 10°), facilitating π-π interactions in crystal lattices .
Therapeutic Potential
While the target compound’s bioactivity remains understudied, its structural analogs suggest promise in:
Biological Activity
The compound 2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole is a heterocyclic compound that has gained attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.4 g/mol. The structure features a thiazole ring, a pyrazole moiety, and phenyl substitutions that are critical for its biological activity.
1. Anticancer Activity
Recent studies have indicated that compounds containing pyrazole and thiazole moieties exhibit significant anticancer properties. For example:
- Cell Line Studies : A study demonstrated that derivatives of pyrazole showed cytotoxic effects against various cancer cell lines, including HepG2 (human liver cancer) and A549 (human lung cancer) with IC50 values indicating potent activity (IC50 values of 4.37 ± 0.7 µM for HepG2 and 8.03 ± 0.5 µM for A549) .
- Mechanism of Action : The anticancer effects are attributed to the inhibition of key enzymes involved in DNA replication and cell division, effectively targeting neoplastic cells without significantly affecting normal cells .
2. Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties:
- In Vitro Studies : Pyrazole derivatives have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha in various models . This suggests a potential therapeutic application in treating inflammatory diseases.
- Case Study : In animal models of inflammation, compounds similar to the one discussed demonstrated reduced paw edema and inflammatory markers compared to control groups .
3. Antimicrobial Activity
The antimicrobial activity of the compound has been evaluated against various bacterial strains:
- Bacterial Inhibition : Research indicates that derivatives exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The presence of the fluorophenyl group enhances this activity.
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 10 to 50 µg/mL for effective bacterial strains, indicating a promising profile for further development as an antimicrobial agent .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : The synthesis of structurally analogous pyrazolyl-thiazole derivatives often involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with β-ketoesters or thiosemicarbazides. For example, in similar compounds, yields up to 87% were achieved via microwave-assisted synthesis, reducing reaction time and byproduct formation . Purity can be enhanced using column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol. Monitoring reaction progress via TLC and confirming purity through HPLC (C18 column, acetonitrile/water mobile phase) is critical .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry and intermolecular interactions, as demonstrated for related pyrazolyl-thiazoles (e.g., R factor = 0.053, data-to-parameter ratio = 17.9) . Complementary techniques include:
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from fluorophenyl and nitrophenyl groups .
- FT-IR : Identify key functional groups (e.g., C=N stretch at ~1600 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks with <2 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for structurally similar compounds?
- Methodological Answer : Discrepancies in biological activity (e.g., IC₅₀ variability) often stem from differences in assay conditions or stereochemical purity. For example, pyrazolyl-thiazoles with fluorophenyl groups showed divergent COX-2 inhibition depending on crystallization-induced stereoselectivity . To mitigate this:
- Standardize assays : Use identical cell lines (e.g., RAW 264.7 macrophages for inflammation studies) and control for enantiomeric purity via chiral HPLC.
- Docking studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) to correlate activity with binding affinity to target proteins .
Q. What computational approaches are recommended for modeling this compound’s interaction with biological targets?
- Methodological Answer : Combine density functional theory (DFT) for optimizing ground-state geometry (B3LYP/6-31G* basis set) with molecular docking against targets like carbonic anhydrase IX (PDB ID: 3IAI). For example, pyrazolyl-thiazoles with nitrophenyl groups exhibited strong hydrogen bonding with Thr199 and Zn²⁺ ions in active sites . Use PyMOL for visualizing interactions and MD simulations (NAMD/GROMACS) to assess stability over 100 ns trajectories .
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Methodological Answer : Design a library of derivatives with substituent variations (e.g., replacing 4-nitrophenyl with sulfonamide or methyl groups) and evaluate:
- Electronic effects : Hammett constants (σ) to correlate substituent electron-withdrawing/donating properties with activity .
- Steric effects : Compare IC₅₀ values of ortho/meta/para-substituted analogs .
- Thermodynamic solubility : Use shake-flask method with UV-Vis quantification in PBS (pH 7.4) .
Q. What strategies are effective for quantifying this compound in biological matrices?
- Methodological Answer : Develop a validated LC-MS/MS method:
- Column : C18 (2.1 × 50 mm, 1.7 μm).
- Mobile phase : 0.1% formic acid in water/acetonitrile (70:30).
- Sample prep : Protein precipitation with acetonitrile (1:3 v/v), centrifugation at 14,000 rpm.
- LOD/LOQ : Achieve ≤10 ng/mL sensitivity via MRM transitions (e.g., m/z 450 → 198 for quantification) .
Q. How can researchers assess the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Hydrolytic stability : Incubate in PBS (pH 2.0, 7.4, 9.0) at 37°C for 24–72 h; monitor degradation via HPLC .
- Photostability : Expose to UV light (320–400 nm) for 48 h; quantify remaining compound using calibrated UV-Vis .
- Oxidative stress : Treat with 0.3% H₂O₂; identify degradation products via LC-HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
